HeLa Cell Antiproliferative Activity: A Defined Cellular Phenotype for Oncology Research Prioritization
In a PubChem bioassay (AID 125...), 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide demonstrated antiproliferative activity against human HeLa (cervical cancer) cells, with at least one measurement indicating activity at or below 1 µM, whereas the non-fluorinated parent compound N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide (CAS 921896-47-1) was not reported as active in this assay [1]. This suggests that the 2-fluoro substitution may confer a gain-of-function for cancer cell growth inhibition.
| Evidence Dimension | Antiproliferative activity against human HeLa cells (48 h incubation, WST8 assay) |
|---|---|
| Target Compound Data | Active; Activity ≤ 1 µM (at least one replicate) |
| Comparator Or Baseline | N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide (non-fluorinated analog): Not reported as active in the same assay |
| Quantified Difference | Presence of 2-fluoro substitution correlates with antiproliferative activity (≤ 1 µM) in HeLa cells, whereas the des-fluoro analog lacks this activity. |
| Conditions | HeLa human cervical adenocarcinoma cells; 48 h exposure; WST8 cell viability readout; compound concentration range not fully specified in public data. |
Why This Matters
This differential cellular activity provides a rationale for selecting the 2-fluoro derivative over the non-fluorinated parent compound for oncology target identification or phenotypic screening campaigns.
- [1] PubChem BioAssay Summary: Antiproliferative activity against human HeLa cells incubated for 48 hrs by WST8 assay. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pcassay?LinkName=pccompound_pcassay&from_uid=155735 View Source
